molecular formula C19H28N4O5 B8442970 Gly-Phe-Leu-Gly

Gly-Phe-Leu-Gly

Cat. No.: B8442970
M. Wt: 392.4 g/mol
InChI Key: WEZDRVHTDXTVLT-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure and Properties Gly-Phe-Leu-Gly (GFLG) is a tetrapeptide with the molecular formula C₁₉H₂₈N₄O₅ and an average mass of 392.456 Da (monoisotopic mass: 392.205970) . It is composed of glycine (Gly), phenylalanine (Phe), leucine (Leu), and glycine (Gly) residues. GFLG is widely recognized as a cathepsin B (CTSB)-responsive substrate, a lysosomal protease overexpressed in many cancers. Its enzymatic cleavage enables selective drug release in tumor cells, making it a critical component in prodrugs and polymer-drug conjugates (PDCs) .

Functional Role
GFLG is primarily used as a lysosomally cleavable linker in drug delivery systems. For example, in N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, GFLG ensures conjugate stability in circulation while allowing intracellular drug release via CTSB-mediated hydrolysis . This specificity minimizes off-target toxicity and enhances therapeutic efficacy in cancer treatment .

Properties

Molecular Formula

C19H28N4O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C19H28N4O5/c1-12(2)8-14(18(27)21-11-17(25)26)23-19(28)15(22-16(24)10-20)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,20H2,1-2H3,(H,21,27)(H,22,24)(H,23,28)(H,25,26)/t14-,15-/m0/s1

InChI Key

WEZDRVHTDXTVLT-GJZGRUSLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN

Origin of Product

United States

Scientific Research Applications

Antitumor Drug Delivery Systems

One of the most promising applications of Gly-Phe-Leu-Gly is in targeted drug delivery systems for cancer therapy. Research indicates that this peptide can be utilized to enhance the efficacy of chemotherapeutic agents while minimizing side effects.

Case Study: Dual-Targeted Drug Delivery System

A study investigated a dual-targeted drug delivery system using this compound linked to a prodrug (MMC) for targeted treatment of cervical and lung cancers. The system exploits the overexpression of cathepsin B, a protease prevalent in tumor cells, which specifically hydrolyzes the this compound sequence, releasing the active drug within cancerous tissues. The results demonstrated significant antitumor effects by increasing apoptosis in cancer cells while sparing normal cells from toxicity .

Feature Details
Target Cathepsin B in tumor cells
Prodrug Used MMC (Mitomycin C)
Cancer Types Cervical and lung cancers
Mechanism Receptor-mediated endocytosis and hydrolysis by cathepsin B
Outcome Enhanced apoptosis and reduced side effects

Neuropharmacological Effects

This compound has also been studied for its neuropharmacological properties, particularly its influence on dopamine levels and locomotor activity.

Case Study: Dopamine Modulation in Rodents

In a rodent model, the effects of glycine-containing dipeptides, including this compound, were examined to assess their impact on dopamine levels in the nucleus accumbens. The study found that these peptides could elevate dopamine levels, suggesting potential applications in treating disorders related to dopamine dysregulation, such as addiction or depression .

Parameter Findings
Peptides Tested This compound, Leu-Gly
Dopamine Levels Increased in response to peptide administration
Behavioral Effects Enhanced locomotor activity observed
Implications Potential therapeutic use for addiction treatment

Biochemical Research and Enzyme Affinity

This compound has been characterized for its role as an affinity ligand in enzyme purification processes.

Case Study: Affinity Purification of Thermolysin

Research demonstrated that this compound could be effectively used as an affinity ligand for the purification of thermolysin, an enzyme with significant industrial applications. The study compared various ligands and found that this compound exhibited favorable binding characteristics, making it suitable for enzyme purification protocols .

Ligand Binding Capacity (M^-1)
This compoundHigh affinity for thermolysin
Gly-D-PheModerate affinity
D-PheLower affinity

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares GFLG with structurally or functionally related peptides used in drug delivery systems:

Compound Sequence Cleavage Enzyme Drug Release Efficiency Key Advantages Limitations
Gly-Phe-Leu-Gly GFLG Cathepsin B High (e.g., 3 µg DOX/g liver/h in vitro ) High tumor specificity; stable in circulation Limited efficacy in CTSB-low tumors
Val-Cit Valine-Citrulline Cathepsin B Higher than GFLG Reduced aggregation issues; faster cleavage Requires optimization for specific conjugates
Ala-Leu-Ala-Leu ALA-L Cathepsin B Moderate Similar specificity to GFLG Lower hydrolytic capacity than GFLG
Gly-Gly GG Non-cleavable None Used as a stable linker in dual-linker systems Requires enzymatic co-factors for cleavage
Arg-Arg RR Cathepsin B Low Compatible with cationic drugs Less efficient than GFLG in vivo

Key Findings

GFLG vs. Val-Cit :

  • Val-Cit (a dipeptide) demonstrates superior cleavage efficiency and reduced aggregation in antibody-drug conjugates (ADCs) compared to GFLG . However, GFLG remains preferred in polymer-based systems (e.g., HPMA) due to its compatibility with lysosomal proteases and predictable release kinetics .

GFLG vs. Ala-Leu-Ala-Leu :

  • Both are CTSB substrates, but GFLG exhibits higher hydrolytic capacity . For instance, HPMA conjugates with GFLG released doxorubicin (DOX) at 3 µg/g liver/h, whereas Ala-Leu-Ala-Leu showed slower release .

GFLG vs. Gly-Gly: Gly-Gly is non-cleavable in lysosomes, making it suitable for stable conjugates. In dual-linker systems, Gly-Gly is paired with GFLG to balance stability and controlled drug release .

GFLG vs. Arg-Arg :

  • Arg-Arg is less efficient in drug activation, with in vivo studies showing slower DOX release compared to GFLG .

Q & A

Q. What is the structural and functional significance of Gly-Phe-Leu-Gly (GFLG) in enzyme-responsive drug delivery systems?

GFLG is a tetrapeptide linker frequently used in enzyme-responsive nanocarriers due to its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B . Its sequence is designed to remain stable in systemic circulation but degrade in tumor microenvironments, enabling controlled drug release. Structural stability and cleavage kinetics are validated via fluorescence resonance energy transfer (FRET) assays and mass spectrometry .

Q. How do researchers validate the enzymatic cleavage specificity of GFLG in vitro?

Standard protocols involve:

  • Incubating GFLG-linked probes (e.g., CyA-P-CyB) with purified cathepsin B or lysosomal enzyme mixtures .
  • Quantifying cleavage efficiency using HPLC or fluorescence spectroscopy to monitor FRET signal changes post-cleavage .
  • Validating specificity via control experiments with protease inhibitors (e.g., E-64 for cathepsin B) .

Advanced Research Questions

Q. What experimental strategies address contradictory data on GFLG stability across different biological models?

Discrepancies in stability often arise from variations in enzyme concentration, pH, or cellular uptake mechanisms. To resolve these:

  • Compare cleavage rates in in vitro (purified enzymes) vs. ex vivo (tumor lysates) systems .
  • Use kinetic modeling to correlate enzyme activity with peptide degradation rates under standardized conditions (pH 5.0–6.0 for lysosomal environments) .
  • Validate findings with orthogonal methods (e.g., Western blotting for cathepsin B expression levels in cell lines) .

Q. How can researchers optimize GFLG-based nanocarriers to enhance tumor-specific targeting while minimizing off-target toxicity?

Methodological approaches include:

  • Linker modifications : Introducing flanking amino acids (e.g., Gly-Gly) to modulate cleavage kinetics .
  • Cellular uptake assays : Using confocal microscopy to track GFLG-carrier internalization in tumor vs. normal cells .
  • Bystander effect analysis : Testing cytotoxicity in co-cultures of target and non-target cells to assess off-site drug release .

Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity in GFLG-drug conjugates?

  • Dose-response curves (e.g., MTT assays) analyzed via nonlinear regression (Hill equation) to determine IC₅₀ values .
  • Two-way ANOVA to compare treatment groups across multiple cell lines and time points .
  • Sensitivity analysis to identify outliers arising from variable cathepsin B expression .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy of GFLG-linked therapeutics?

Common pitfalls include differences in tumor microenvironment enzyme activity and pharmacokinetic barriers. Mitigation strategies:

  • Tumor xenograft models : Use immunodeficient mice implanted with cathepsin B-overexpressing cell lines .
  • Pharmacodynamic biomarkers : Monitor intratumoral FRET signal activation via non-invasive imaging .
  • Compartmental PK/PD modeling : Integrate in vitro cleavage data with in vivo biodistribution profiles .

Methodological Best Practices

  • Literature reviews : Prioritize peer-reviewed studies using GFLG in enzyme-responsive systems (avoid non-academic sources like BenchChem) .
  • Experimental controls : Include scrambled peptide sequences (e.g., Leu-Gly-Phe-Gly) to confirm cleavage specificity .
  • Ethical compliance : Adhere to institutional guidelines for animal studies and cytotoxicity assays .

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